Histone H3K9me3 (1-15)
CAS No.:
Cat. No.: VC16620906
Molecular Formula: C66H124N25O21+
Molecular Weight: 1603.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C66H124N25O21+ |
|---|---|
| Molecular Weight | 1603.8 g/mol |
| IUPAC Name | [(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |
| Standard InChI | InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 |
| Standard InChI Key | GJEWFRMDKPMQEF-KDORIQHKSA-O |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
| Canonical SMILES | CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Introduction
Biochemical Composition and Structural Features of the H3K9me3 (1-15) Peptide
The H3K9me3 (1-15) peptide corresponds to the first 15 residues of the histone H3 N-terminal tail, with the sequence ARTKQTARK(me3)STGGK. The trimethylation of lysine 9 (K9me3) introduces a positively charged ammonium group that enhances interactions with aromatic cages in chromatin-binding proteins . Key structural characteristics include:
Methylation-Dependent Conformational Dynamics
The addition of three methyl groups to K9 alters the peptide’s electrostatic potential and steric bulk, enabling selective recognition by chromodomains in proteins like HP1 and LHP1 (Like Heterochromatin Protein 1) . Structural studies using nuclear magnetic resonance (NMR) and X-ray crystallography reveal that the H3K9me3 peptide adopts a β-strand conformation when bound to chromodomains, with the methylated lysine nestled within a hydrophobic pocket formed by aromatic residues (e.g., tyrosine, tryptophan) .
Sequence-Specific Binding Determinants
Residues flanking K9me3, particularly T6, A7, R8, and S10, contribute to binding specificity. For example:
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R8: Forms hydrogen bonds with acidic residues in the chromodomain (e.g., N144 in LHP1) .
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A7: Fits into a hydrophobic pocket lined by isoleucine and leucine residues .
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S10: Stabilizes interactions via hydrogen bonding with conserved serine or glutamic acid residues .
These interactions are critical for distinguishing H3K9me3 from similar modifications, such as H3K27me3 .
Functional Role in Heterochromatin Assembly and Epigenetic Silencing
Recruitment of HP1 Proteins
H3K9me3 serves as a binding platform for HP1 proteins, which dimerize via their chromoshadow domains to promote chromatin compaction . In fission yeast, the HP1 homolog Swi6 directly interacts with H3K9me3 through its chromodomain, facilitating the recruitment of histone deacetylases (e.g., Clr3) and other silencing factors . This interaction is essential for heterochromatin spreading and the suppression of transposable elements .
Mechanism of Swi6-H3K9me3 Interaction
In vitro binding assays demonstrate that Swi6 binds H3K9me3 with a dissociation constant (Kd) of ~2.5 µM, a affinity 10-fold higher than for unmodified H3 . Mutations in the Swi6 chromodomain (e.g., Y108A, W132A) abolish binding, underscoring the importance of the aromatic cage .
Antagonistic Regulation by Epe1
The putative histone demethylase Epe1 in fission yeast counteracts heterochromatin formation through a non-enzymatic mechanism. Epe1’s C-terminal domain competes with Clr3 (a histone deacetylase) for binding to Swi6, thereby destabilizing heterochromatin . Strikingly, this interaction is enhanced by H3K9me3, which stabilizes the Epe1-Swi6 complex .
H3K9me3-Dependent Protein Interactions
Peptide pull-down assays reveal that Epe1 binds H3K9me3 with a Kd of ~1.8 µM, comparable to Swi6 . Structural analysis of Epe1’s JmjC domain suggests that it recognizes H3K9me3 via a conserved binding pocket, despite lacking demethylase activity . This finding challenges the paradigm that JmjC-domain proteins solely function as enzymatic erasers of histone modifications .
Structural Insights from Plant LHP1 Chromodomain Studies
The chromodomain of Arabidopsis LHP1 binds both H3K9me3 and H3K27me3, enabling its role in Polycomb-mediated silencing . Crystal structures of the LHP1 chromodomain in complex with H3K9me3 (1-15) reveal:
Conformational Flexibility Upon Peptide Binding
In the apo state, the LHP1 chromodomain adopts a closed conformation where aromatic residues (Y108, W129, W132) occlude the methyllysine-binding pocket . Upon H3K9me3 binding, a structural rearrangement occurs:
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The N-terminal β-strand (residues 94–98) shifts by 4.2 Å to accommodate the peptide.
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Y108 rotates 120°, creating a deep hydrophobic cage for K9me3 .
| Parameter | LHP1 (Apo) | LHP1-H3K9me3 Complex |
|---|---|---|
| PDB Code | 7VZ2 | 7VYW |
| Space Group | P3 12 1 | P2 12 12 1 |
| Resolution (Å) | 1.70 | 1.60 |
| Rmerge | 0.035 | 0.035 |
| Binding Affinity (K*d) | N/A | 0.8 µM (H3K9me3) |
Dual Specificity for H3K9me3 and H3K27me3
Despite structural similarities between H3K9me3 and H3K27me3 peptides, LHP1 discriminates against H3K4me3 due to steric clashes with A7 and T6 . Mutagenesis studies confirm that residues F107 and A149 are critical for accommodating both K9 and K27 methylation .
Functional Implications in Epigenetic Inheritance and Disease
Role in Transgenerational Silencing
H3K9me3 is a heritable epigenetic mark that promotes the stable inheritance of heterochromatin domains. In fission yeast, ectopic H3K9me3 deposition leads to clonal silencing of reporter genes over >50 generations, a process dependent on Swi6 and Epe1 . This inheritance is disrupted in epe1Δ mutants, which exhibit uncontrolled heterochromatin spreading .
Dysregulation in Cancer and Neurodegeneration
Aberrant H3K9me3 distribution is linked to:
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Cancer: Loss of H3K9me3 at satellite repeats promotes genomic instability in breast and ovarian cancers .
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Neurodegeneration: Reduced H3K9me3 levels correlate with tauopathy progression in Alzheimer’s disease models .
Experimental Applications of the H3K9me3 (1-15) Peptide
In Vitro Binding Assays
The H3K9me3 (1-15) peptide is widely used to study protein-ligand interactions. For example:
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Surface Plasmon Resonance (SPR): Measures real-time binding kinetics between H3K9me3 and HP1 proteins .
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Isothermal Titration Calorimetry (ITC): Quantifies binding affinities, yielding thermodynamic parameters (ΔH, ΔS) .
Crystallography and Drug Discovery
Co-crystallization of H3K9me3 (1-15) with chromodomains has facilitated the design of small-molecule inhibitors targeting HP1 in cancer therapies .
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